

# TYRA-200 In Vitro Assay Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TYRA-200** is an investigational, orally bioavailable, next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] It has been specifically designed to target activating alterations in FGFR2 and to overcome acquired resistance mutations that can emerge during treatment with other FGFR inhibitors.[1] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity and mechanism of action of **TYRA-200**.

**TYRA-200** demonstrates potent inhibitory activity against wild-type FGFR2 and a range of clinically relevant mutations, including those in the gatekeeper and molecular brake regions of the kinase domain.[3] The following protocols are representative methods for evaluating the enzymatic and cellular activity of **TYRA-200**.

#### **Data Presentation**

Table 1: Enzymatic Inhibitory Activity of TYRA-200 against FGFR2 Variants



FGFR2 Variant	IC50 (nM)	Mutation Type
Wild-Type	0.05	-
N550D	0.19	Molecular Brake
N550H	0.07	Molecular Brake
N550K	0.53	Molecular Brake
N550T	0.05	Molecular Brake
E566A	0.14	Molecular Brake
V565F	0.15	Gatekeeper
V565L	0.20	Gatekeeper

Data sourced from in vitro enzymatic assays.[3]

Table 2: Cellular Inhibitory Activity of TYRA-200 in

**Engineered and Endogenous Cell Lines** 

Cell Line	Expressed/Endogenous FGFR2	IC50 (nM)
Ba/F3	Wild-Type FGFR2	3.0 - 27
Ba/F3	K660N Mutant FGFR2	3.0 - 27
Ba/F3	K660E Mutant FGFR2	3.0 - 27
Ba/F3	V565F Mutant FGFR2	3.0 - 27
Ba/F3	V565L Mutant FGFR2	3.0 - 27
Ba/F3	N540K Mutant FGFR2	3.0 - 27
SNU-16	Endogenous FGFR2 Amplification	9.7
AN3CA	Endogenous FGFR2 N550K Mutation	11





Data sourced from various cell-based assays.[3]

Table 3: Cellular Target Engagement of TYRA-200 in

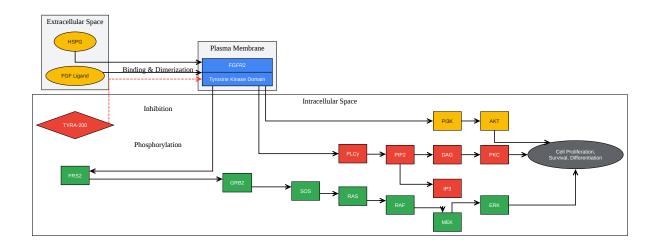
**NanoBRET Assays** 

FGFR2 Variant	IC50 (nM)	Mutation Type
Wild-Type	1.9	-
N550H	4.8	Molecular Brake
N550K	13	Molecular Brake
V565F	15	Gatekeeper
L618F	11	DFG Latch
L618V	5.0	DFG Latch
K660M	-	A-loop
M538I	-	Cα-helix

Data sourced from NanoBRET target engagement assays.[3]

# **Signaling Pathway and Experimental Workflows**

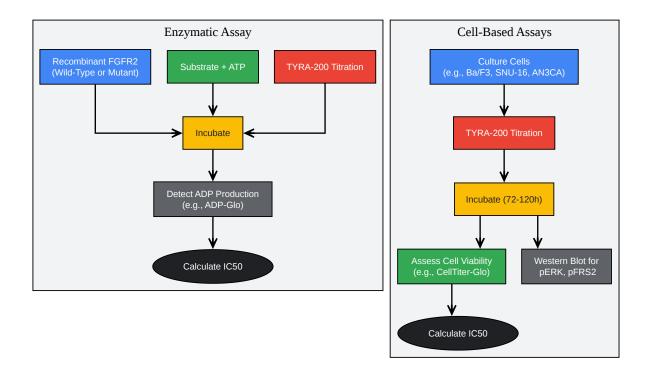




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Caption: FGFR2 Signaling Pathway and TYRA-200 Inhibition.





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Caption: General Experimental Workflow for **TYRA-200** In Vitro Characterization.

# Experimental Protocols Enzymatic Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of **TYRA-200** against FGFR kinases using a luminescent ADP detection assay, such as ADP-Glo $^{TM}$ .

#### Materials:

Recombinant human FGFR2 (wild-type and mutant variants)



- Poly-Glu-Tyr (4:1) substrate
- ATP
- TYRA-200
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of luminescence detection

#### Procedure:

- Prepare a serial dilution of TYRA-200 in kinase reaction buffer.
- In a 384-well plate, add 2.5 μL of the TYRA-200 dilution or vehicle control to each well.
- Add 2.5 μL of a 2x enzyme solution (containing the appropriate FGFR2 variant) to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of a 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for each enzyme.
- Incubate the reaction at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each TYRA-200 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.



## **Cell Viability Assay (Representative Protocol)**

This protocol describes a method to assess the effect of **TYRA-200** on the proliferation of FGFR-dependent cancer cell lines using the CellTiter-Glo® 2.0 Assay.

#### Materials:

- Ba/F3 cells engineered to express specific FGFR2 variants, SNU-16, or AN3CA cells.
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS). For Ba/F3 cells, the
  medium should be supplemented with the appropriate growth factor to maintain the parental
  line, and this should be removed for the assay with engineered lines.

#### TYRA-200

- CellTiter-Glo® 2.0 Assay Reagent (Promega)
- White, clear-bottom 96-well cell culture plates
- Plate reader capable of luminescence detection

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of culture medium.
- Allow cells to attach and grow overnight.
- Prepare a serial dilution of TYRA-200 in culture medium.
- Add the TYRA-200 dilutions to the appropriate wells. Include vehicle-treated wells as a control.
- Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add 100 μL of CellTiter-Glo® 2.0 Reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Determine the IC50 values by plotting the percent viability against the log concentration of TYRA-200 and fitting the data to a dose-response curve.

# Western Blot Analysis of FGFR2 Pathway Inhibition (Representative Protocol)

This protocol provides a method to assess the inhibition of downstream signaling from FGFR2 by **TYRA-200** by measuring the phosphorylation of key pathway components like FRS2 and ERK.

#### Materials:

- FGFR-dependent cancer cell lines (e.g., SNU-16, AN3CA)
- TYRA-200
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate



· Imaging system for chemiluminescence detection

#### Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with various concentrations of TYRA-200 or vehicle for a specified time (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- To probe for total protein or other targets, the membrane can be stripped and re-probed.
   Densitometry can be used to quantify the changes in protein phosphorylation.

# Conclusion

The in vitro assays described provide a robust framework for characterizing the potency, selectivity, and mechanism of action of **TYRA-200**. The data indicate that **TYRA-200** is a potent inhibitor of wild-type and mutant FGFR2, with activity against clinically relevant resistance



mutations. These protocols can be adapted to further investigate the compound's activity in various cellular contexts and against a broader panel of kinases.

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### References

- 1. m.youtube.com [m.youtube.com]
- 2. eubopen.org [eubopen.org]
- 3. promega.com [promega.com]
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